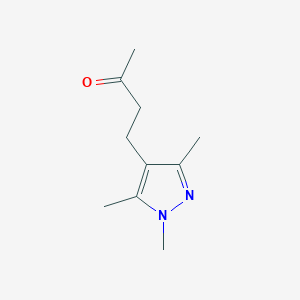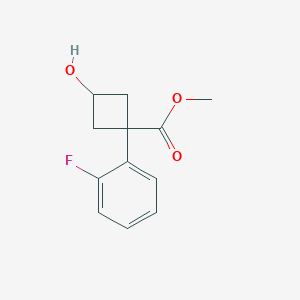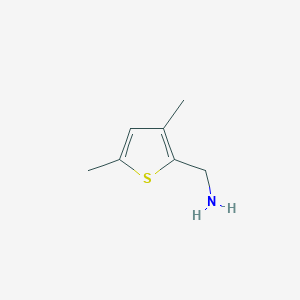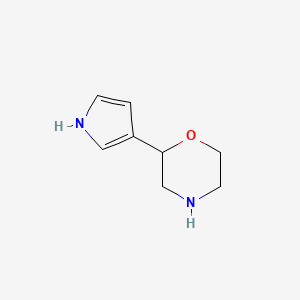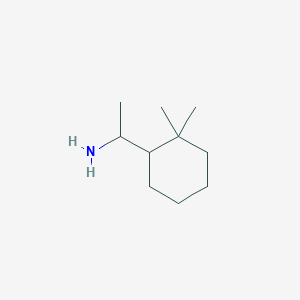
1-(2,2-Dimethylcyclohexyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexane, featuring a dimethyl substitution at the 2-position and an ethanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-(2,2-dimethylcyclohexyl)ethanone. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives when reacted with acyl chlorides, sulfonyl chlorides, or alkyl halides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Acyl chlorides, sulfonyl chlorides, alkyl halides, often in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, alkylated amines.
Scientific Research Applications
1-(2,2-Dimethylcyclohexyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,2-Dimethylcyclohexyl)ethanone: The ketone precursor used in the synthesis of the amine, with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
BJVCXPSHTNJMHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)

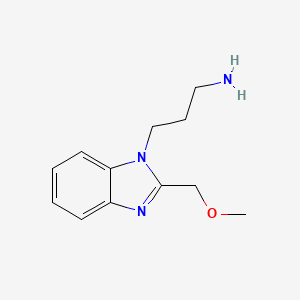
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13569628.png)
![3-[4-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13569629.png)
